molecular formula C14H18BF4NO2 B12500599 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

Cat. No.: B12500599
M. Wt: 319.10 g/mol
InChI Key: YTFIDMBOPNIYCJ-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a phenyl ring substituted with fluorine (position 2), methyl (position 3), trifluoromethyl (position 4), and a pinacol boronate group (position 5), with an amine group at position 1. Its molecular formula is C₁₃H₁₇BF₄NO₂, and it is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

Molecular Formula

C14H18BF4NO2

Molecular Weight

319.10 g/mol

IUPAC Name

2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H18BF4NO2/c1-7-10(14(17,18)19)8(6-9(20)11(7)16)15-21-12(2,3)13(4,5)22-15/h6H,20H2,1-5H3

InChI Key

YTFIDMBOPNIYCJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C(F)(F)F)C)F)N

Origin of Product

United States

Biological Activity

2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
  • CAS Number : 3029587-73-0
  • Molecular Formula : C14H18BFO4
  • Molecular Weight : 319.10 g/mol

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may improve bioavailability and efficacy.
  • Dioxaborolane Group : This moiety is known for its role in stabilizing certain biological interactions and may contribute to the compound's ability to interact with specific targets in biological systems.

Biological Activity Profiles

The compound exhibits a range of biological activities that can be summarized as follows:

Antimicrobial Activity

Research indicates that derivatives with similar structures demonstrate varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance:

  • MIC Values : Compounds with similar fluorinated structures showed MIC values ranging from 0.5 to 8 μg/mL against resistant strains of bacteria .

Anticancer Activity

Studies have highlighted the potential anticancer properties of compounds related to this structure:

  • Inhibition of Cell Proliferation : Compounds derived from similar classes have shown significant inhibition of cell proliferation in various cancer cell lines (e.g., MDA-MB-231) with IC50 values around 0.126 μM .
  • Mechanism : The anticancer activity is often linked to the inhibition of key signaling pathways and induction of apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological effects of structurally related compounds:

  • Study on Antimicrobial Efficacy :
    • A series of fluorinated anilines were tested against Mycobacterium abscessus, revealing promising results with MIC values indicating effective inhibition at low concentrations .
  • Anticancer Evaluation :
    • In vivo studies demonstrated that similar compounds significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a notable reduction in metastatic spread compared to control groups .

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 Value (μg/mL) Study Reference
AntimicrobialStaphylococcus aureus4–8
AntimicrobialMycobacterium tuberculosis0.5–1
AnticancerMDA-MB-2310.126
AnticancerNon-cancer MCF10A19-fold lesser effect

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The target compound’s trifluoromethyl and fluoro groups create a highly electron-deficient aryl ring, accelerating oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions .

Example Reaction Yield Comparison :

  • In a coupling reaction with 5-bromo-2-(trifluoromethyl)pyridine, the target compound’s analog (without methyl) achieved a 98% yield , whereas methyl-substituted analogs (e.g., 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ) typically show lower yields (~14–54%) due to steric effects .

Spectral and Physical Properties

  • NMR Shifts : The target compound’s ¹H NMR spectrum would show distinct deshielding for the CF₃ group (δ ~7.5–8.0 ppm) and splitting patterns due to fluorine coupling . Analogs lacking CF₃ (e.g., 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ) exhibit simpler aromatic regions (δ ~6.5–7.2 ppm) .
  • Melting Point: The trifluoromethyl group increases melting points (e.g., 214360-73-3, an analog with CF₃, mp 165–170°C) compared to non-fluorinated analogs .

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